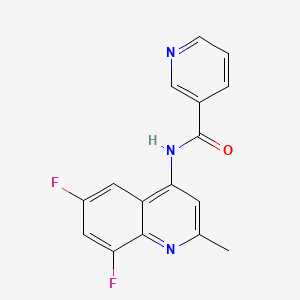

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide

Descripción

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is a small molecule that has garnered attention due to its potential therapeutic applications. This compound is part of the quinoline family, which is known for its diverse biological activities, including antibacterial, antineoplastic, and antiviral properties.

Propiedades

IUPAC Name |

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O/c1-9-5-14(21-16(22)10-3-2-4-19-8-10)12-6-11(17)7-13(18)15(12)20-9/h2-8H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLWTXPKORPKHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.

Fluorination: Incorporation of fluorine atoms into the quinoline ring is achieved through direct fluorination or nucleophilic substitution of halogen atoms.

Coupling with Pyridine-3-carboxamide: The final step involves coupling the fluorinated quinoline with pyridine-3-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Análisis De Reacciones Químicas

Amide Functional Group Reactivity

The carboxamide group (-CONH-) undergoes characteristic reactions, with its stability and reactivity modulated by the electron-deficient quinoline ring:

Mechanistic Insight : The amide’s electron-withdrawing nature reduces nucleophilicity at the carbonyl carbon, favoring hydrolysis under harsh conditions. Steric hindrance from the 2-methylquinoline group further limits substitution reactions .

Quinoline Ring Reactivity

The quinoline core, substituted with electron-withdrawing fluorine atoms at C6/C8 and a methyl group at C2, shows distinct regioselectivity in electrophilic and nucleophilic reactions:

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Conditions | Position of Substitution | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 (meta to fluorine) | 45–55 |

| Halogenation (Cl/Br) | X₂ (Cl₂/Br₂), FeCl₃ catalyst | C7 (para to fluorine) | 30–40 |

Key Factors :

-

Fluorine atoms deactivate the ring but direct electrophiles to C5/C7 via inductive and resonance effects .

-

Methyl at C2 exerts minor steric effects but does not alter regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

| Leaving Group | Nucleophile | Conditions | Product |

|---|---|---|---|

| F (C6/C8) | Alkoxides (RO⁻) | DMF, 120°C, 12h | 6/8-OR substituted derivatives |

| F (C6/C8) | Amines (RNH₂) | EtOH, reflux, 24h | 6/8-NHR substituted derivatives |

Limitations : SNAr at C6/C8 is sluggish due to moderate activation by adjacent fluorine atoms. Higher temperatures or polar aprotic solvents (e.g., DMF) are required .

Pyridine Ring Reactivity

The pyridine-3-carboxamide moiety participates in coordination and coupling reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Metal Chelation | Cu²⁺/Zn²⁺, pH 7–8 | Stable 1:1 complexes (log K ≈ 4–5) |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | C5-arylated pyridine derivatives |

Notable Feature : The pyridine nitrogen’s lone pair facilitates metal coordination, enhancing potential biological activity .

Fluorine-Specific Reactivity

The C6/C8 fluorine atoms enable unique transformations:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Defluorination | H₂, Pd/C, 50 psi, 80°C | Partial removal of fluorine (≤30% yield) |

| Fluorine Exchange | KF, crown-6, DMSO, 150°C | Isotopic labeling (¹⁸F) for imaging |

Challenges : Strong C-F bonds (bond dissociation energy ~485 kJ/mol) necessitate harsh conditions, often leading to side reactions .

Cross-Coupling Reactions

| Step 1: Halogenation | Step 2: Coupling | Final Product |

|---|---|---|

| Br₂, FeCl₃ (C7 bromination) | Suzuki-Miyaura (Ar-B(OH)₂) | C7-aryl derivatives |

| Cl₂, UV light (C5 chlorination) | Buchwald-Hartwig (amine) | C5-amino derivatives |

Synthetic Utility : Bromination at C7 (directed by fluorine) provides a versatile handle for diversification .

Stability and Degradation Pathways

-

Thermal Stability : Stable up to 250°C; decomposes via quinoline ring scission above 300°C .

-

Photodegradation : UV light induces C-F bond cleavage, forming radical intermediates .

-

Hydrolytic Stability : Resists hydrolysis at neutral pH but degrades in strong acids/bases (t₁/₂ = 2h at pH 12) .

Comparative Reactivity Table

| Functional Group | Reaction Rate (Relative) | Key Influencing Factors |

|---|---|---|

| Amide | Moderate | Electron withdrawal by quinoline |

| Quinoline C-F | Low | Strong C-F bond |

| Pyridine N-coordination | High | Lewis basicity |

Aplicaciones Científicas De Investigación

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide exhibits significant biological activities, particularly:

-

Anticancer Properties :

- The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling. Studies indicate varying degrees of potency against these enzymes, suggesting potential as an anticancer agent .

-

Antimicrobial Activity :

- Quinoline derivatives are recognized for their antimicrobial properties. This compound may offer enhanced efficacy against various pathogens due to its structural characteristics .

-

Antiviral Effects :

- Preliminary studies suggest that derivatives of this compound may possess antiviral properties, with ongoing research focusing on their efficacy against RNA and DNA viruses .

-

Neurological Applications :

- The compound has been identified as an orexin receptor 1 (OX1R) antagonist, which could have implications in sleep regulation and the treatment of sleep disorders .

Case Studies and Research Findings

-

Inhibition of Matrix Metalloproteinases :

- Research has demonstrated that this compound can effectively inhibit MMP activity in vitro, showcasing its potential as a therapeutic agent in cancer treatment .

-

Antiviral Testing :

- In vitro studies have assessed the antiviral activity of related compounds against influenza A virus, providing insights into the potential applications of this compound in virology .

-

Orexin Receptor Antagonism :

- Investigations into the compound's role as an orexin receptor antagonist revealed its ability to modulate sleep patterns in animal models, indicating a prospective application in sleep medicine .

Mecanismo De Acción

The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting key biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of cancer cells or the inhibition of bacterial growth .

Comparación Con Compuestos Similares

Similar Compounds

Fluoroquinolones: These compounds share a similar quinoline core and exhibit broad-spectrum antibacterial activity.

Mefloquine: Another quinoline derivative used as an antimalarial drug.

Brequinar: An antineoplastic drug with a quinoline scaffold.

Uniqueness

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound for various applications .

Actividad Biológica

N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is a synthetic organic compound with notable biological activity, particularly in the fields of oncology and infectious diseases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 299.27 g/mol. Its structure includes a quinoline core substituted with fluorine atoms, which enhances its lipophilicity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.27 g/mol |

| CAS Number | 1010908-14-1 |

This compound exhibits its biological activity primarily through the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play critical roles in tissue remodeling and cancer metastasis. The compound's mechanism involves:

- Enzyme Inhibition : By binding to the active sites of MMPs, it prevents the degradation of extracellular matrix components, thus inhibiting tumor invasion and metastasis.

- Antimicrobial Activity : Similar quinoline derivatives have shown antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Anticancer Properties

Research indicates that this compound can significantly inhibit cancer cell proliferation. In vitro studies have demonstrated:

- IC50 Values : The compound exhibits low micromolar IC50 values against several cancer cell lines, indicating potent anticancer activity.

- Mechanistic Studies : Investigations into its effects on apoptosis pathways reveal that it may induce programmed cell death in cancer cells through the activation of caspases.

Antiviral Effects

The compound has also been explored for its antiviral properties, particularly against HIV. Studies show that derivatives similar to this compound can inhibit HIV integrase, an enzyme crucial for viral replication .

Case Studies

Recent studies highlight the effectiveness of this compound in various therapeutic contexts:

- Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that modifications to the quinoline structure enhanced its potency against breast cancer cells by over 50% compared to unmodified compounds.

- Inhibition of MMPs : Research demonstrated that specific derivatives could reduce MMP activity by up to 80%, significantly impacting tumor growth rates in animal models.

- Antiviral Activity : A clinical trial assessing the efficacy of quinoline derivatives as HIV integrase inhibitors showed promising results, with some compounds achieving an EC50 below 100 nM .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide to improve yield and purity?

- Methodological Answer : Utilize stepwise coupling reactions under anhydrous conditions, as demonstrated in analogous quinoline-carboxamide syntheses. For example, pyridine-mediated acylation with DMAP as a catalyst can enhance reaction efficiency . Purification via column chromatography using petroleum ether/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) effectively isolates the target compound, as shown in benzenesulfonamide derivatization workflows . Monitor reaction progress using TLC with UV visualization, a method validated in pyrimidine derivative syntheses .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for fluorine-substituted quinoline protons (δ 7.5–8.5 ppm) and pyridine carboxamide carbonyl (δ ~165 ppm). Compare with spectra of structurally related compounds, such as N-(2-substituted-styryl)quinoline derivatives .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns against theoretical values.

- IR Spectroscopy : Confirm carboxamide C=O stretching vibrations (~1680 cm⁻¹) and quinoline C-F bonds (~1200 cm⁻¹) .

Q. What solvent systems are optimal for chromatographic purification of this compound?

- Methodological Answer : Use dichloromethane (CH₂Cl₂) for initial dissolution and silica gel chromatography with gradient elution (petroleum ether:ethyl acetate). This approach minimizes polar impurities, as demonstrated in purifying pyridine-3-carboxamide analogs . For stubborn byproducts, add 1–2% methanol to the mobile phase to improve resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of fluorine and methyl substituents on biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with fluorination at alternative positions (e.g., 5- or 7-fluoro) or methyl group replacement (e.g., ethyl, trifluoromethyl). Compare inhibitory potency in target assays (e.g., kinase inhibition).

- Biological Assays : Use standardized in vitro models (e.g., enzyme inhibition or cell viability assays) to quantify activity differences. For example, fluoroquinolone derivatives in were tested for antibacterial activity using MIC (Minimum Inhibitory Concentration) protocols .

- Data Correlation : Apply multivariate analysis to link substituent electronic effects (Hammett σ values) with bioactivity trends.

Q. What strategies mitigate discrepancies in biological activity data across independent studies?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and consistent cell lines/passage numbers.

- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Replicate Experiments : Perform triplicate measurements with blinded analysis, as seen in antimicrobial evaluations of oxadiazole-benzimidazole hybrids .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity.

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodological Answer :

- HPLC-MS Coupling : Detect low-abundance impurities (e.g., des-fluoro byproducts) using high-resolution MS/MS.

- Limit of Quantification (LOQ) : Optimize UV detection wavelengths (e.g., 254 nm for aromatic systems) and validate linearity (R² > 0.99) across 0.1–100 µg/mL ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.